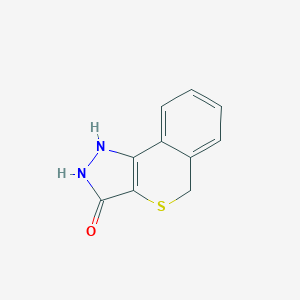
4,6-DI-TERT-BUTYL-2-METHYLPHENOL
Overview
Description
4,6-DI-TERT-BUTYL-2-METHYLPHENOL, also known as 2,4-di-tert-butyl-6-methylphenol, is a chemical compound with significant industrial and scientific applications. It is a type of phenolic compound characterized by the presence of two tert-butyl groups and a methyl group attached to the benzene ring. This compound is known for its antioxidant properties and is widely used in various industries, including plastics, rubber, and food packaging, to prevent oxidation and degradation of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-di-tert-butyl-6-methylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. The reaction can be represented as follows:
Phenol+Isobutylene→2,4-di-tert-butyl-6-methylphenol
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where phenol and isobutylene are mixed in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction mixture is then heated to promote the alkylation reaction. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,4-di-tert-butyl-6-methylphenol .
Types of Reactions:
Oxidation: 2,4-di-tert-butyl-6-methylphenol can undergo oxidation reactions to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the tert-butyl and methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of a catalyst.
Major Products:
Oxidation: Quinones, phenolic ethers.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
2,4-di-tert-butyl-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: Studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from oxidation.
Mechanism of Action
The antioxidant properties of 2,4-di-tert-butyl-6-methylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals that can cause degradation of materials and biological molecules. The compound interacts with these reactive species, stabilizing them and preventing further reactions that could lead to oxidation .
Comparison with Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant widely used in food and cosmetic industries.
Butylated Hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and pharmaceuticals.
2,6-di-tert-butylphenol: A related compound with similar antioxidant properties.
Uniqueness: 2,4-di-tert-butyl-6-methylphenol is unique due to its specific substitution pattern on the benzene ring, which provides it with distinct steric and electronic properties. This makes it particularly effective as an antioxidant in various applications, offering better stability and performance compared to some other phenolic antioxidants .
Properties
IUPAC Name |
2,4-ditert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060667 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-55-7 | |
| Record name | 2,4-Di-tert-butyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL being identified in cactus pear seeds?
A: The identification of this compound in cactus pear seeds ( Opuntia ficus indica ) is significant as it contributes to our understanding of the chemical composition of this natural resource. The study by [] investigated the volatile constituents of these seeds and found this compound as a major component (21.62%) in the diethyl ether extract. This finding suggests potential applications of this compound or the extract itself in various fields. Further research is needed to explore these potential uses, which may include flavoring agents, fragrances, or even potential biological activities.
Q2: Are there any known applications of this compound in chemical synthesis?
A: While the provided abstracts do not mention specific applications of this compound in chemical synthesis, its presence as a major component in cactus pear seed extracts [] suggests potential use as a starting material or building block for more complex molecules. Its structure, containing a phenolic ring with bulky tert-butyl substituents, may impart unique reactivity or steric properties valuable in synthetic chemistry. Further research is needed to explore its potential as a reagent or catalyst in synthetic transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)

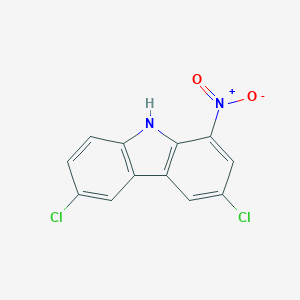
![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)
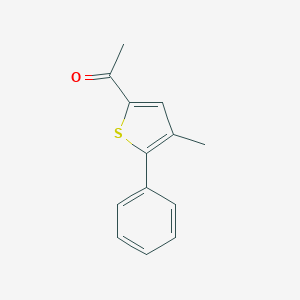
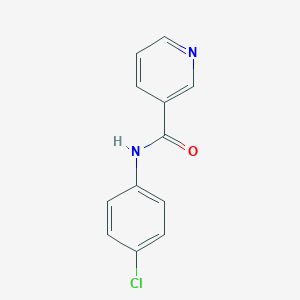

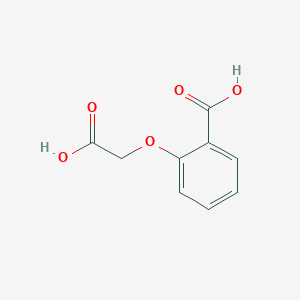
![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
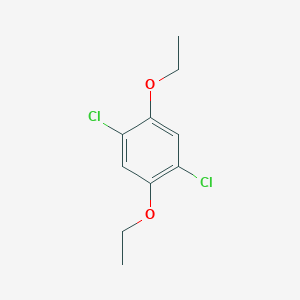
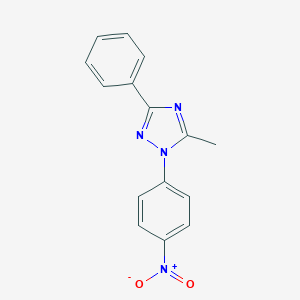
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
